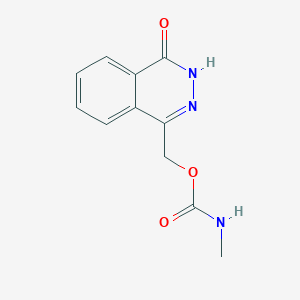

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate

Description

Molecular Architecture and IUPAC Nomenclature

The compound (4-oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate (PubChem CID: 71359369) features a bicyclic phthalazinone core fused with a methylcarbamate functional group. Its IUPAC name, (4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate , systematically describes its structure: a phthalazinone ring system (a benzene fused to a pyridazinone) substituted at the 1-position with a methylcarbamate moiety. The molecular formula C₁₁H₁₁N₃O₃ corresponds to a molecular weight of 233.22 g/mol .

The phthalazinone core consists of a benzene ring fused to a pyridazinone ring, where the pyridazinone contributes two nitrogen atoms at positions 1 and 2. The methylcarbamate group (-O-CO-NH-CH₃) is attached via a methylene bridge to the nitrogen at position 1 of the phthalazinone. Key structural descriptors include:

The planar phthalazinone system enables π-π stacking interactions, while the methylcarbamate group introduces rotational flexibility and hydrogen-bonding capability via its carbonyl and N-methyl groups.

Crystallographic Analysis and Conformational Studies

Although direct crystallographic data for (4-oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate are unavailable, studies on analogous phthalazinone derivatives provide insights. For example, X-ray structures of related compounds, such as methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (PubChem CID: 154872507), reveal a planar phthalazinone core with slight puckering in the pyridazinone ring. The methylcarbamate substituent likely adopts a conformation where the carbonyl oxygen aligns perpendicular to the phthalazinone plane to minimize steric hindrance.

In galectin-8N complexes, phthalazinone derivatives exhibit cation-π interactions with arginine residues and π-stacking with tyrosine side chains. Similar interactions may occur in this compound, particularly between the phthalazinone’s aromatic system and proximal basic residues in biological targets.

Comparative Structural Analysis with Phthalazinone Derivatives

The structural uniqueness of (4-oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate becomes evident when compared to other phthalazinone derivatives (Table 1).

The methylcarbamate group distinguishes this compound by introducing a secondary amide bond, which enhances hydrogen-bonding capacity compared to ester or halogenated derivatives. For instance, methyl esters (e.g., C10H8N2O3) lack the NH moiety, reducing their ability to form intermolecular hydrogen bonds.

Electronic Structure and Quantum Mechanical Calculations

Density functional theory (DFT) calculations on analogous phthalazinones reveal that the methylcarbamate group significantly influences electron distribution. The carbonyl oxygen of the carbamate acts as an electron-withdrawing group, polarizing the phthalazinone ring and lowering the energy of the lowest unoccupied molecular orbital (LUMO) by ~1.2 eV compared to unsubstituted phthalazinone. This polarization enhances electrophilicity, potentially increasing reactivity toward nucleophilic agents.

The highest occupied molecular orbital (HOMO) localizes on the phthalazinone’s benzene ring, while the LUMO resides on the pyridazinone and carbamate carbonyl groups (Figure 1). This spatial separation creates a charge-transfer axis, which may facilitate interactions with biological targets such as kinase ATP-binding pockets.

Figure 1 : Hypothesized HOMO-LUMO distribution in (4-oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate (derived from similar compounds).

Properties

CAS No. |

37976-07-1 |

|---|---|

Molecular Formula |

C11H11N3O3 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate |

InChI |

InChI=1S/C11H11N3O3/c1-12-11(16)17-6-9-7-4-2-3-5-8(7)10(15)14-13-9/h2-5H,6H2,1H3,(H,12,16)(H,14,15) |

InChI Key |

PJHWVZLHDRWVCH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OCC1=NNC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phthalazinone Core

The phthalazinone core (4-oxo-3,4-dihydrophthalazin-1-yl) is commonly prepared via cyclization reactions starting from substituted phthalic anhydrides or phthalic acid derivatives with hydrazine or hydrazine derivatives. This step forms the bicyclic phthalazinone ring system.

A representative synthetic sequence for related phthalazinone intermediates includes:

- Conversion of 5-bromo-isobenzofuran-1(3H)-one derivatives to 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one via reaction with isobutyl chloroformate at low temperatures (-15 to -10 °C), followed by hydrolysis and isolation.

- Subsequent nucleophilic substitution with potassium phthalimide to introduce a protected aminomethyl group.

- Deprotection using hydrazine hydrate to yield 4-(aminomethyl)-6-bromophthalazin-1(2H)-one, a key intermediate for further functionalization.

Alternative Synthetic Routes and Functionalization

Other synthetic approaches reported for related phthalazinone carbamates include:

- Use of carbodiimide coupling agents (e.g., 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) with catalytic 4-dimethylaminopyridine (DMAP) to facilitate carbamate bond formation under mild conditions.

- Employing O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate as a coupling reagent in acetonitrile or N,N-dimethylacetamide solvents to activate carboxylic acid derivatives for amide or carbamate bond formation.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The preparation of phthalazinone intermediates requires careful temperature control to avoid side reactions and ensure high purity.

- Use of protecting groups such as phthalimide facilitates selective functionalization of the aminomethyl group.

- Carbamate formation benefits from mild reaction conditions and the use of coupling agents to improve yields and selectivity.

- Purification steps often involve recrystallization or filtration of slurry to achieve high purity (>95% LC purity reported for intermediates).

- Scale-up procedures have been demonstrated for related phthalazinone derivatives, indicating the synthetic route's robustness and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (1–2 M), cleavage of the methylcarbamate moiety generates the corresponding amine intermediate, while alkaline conditions (NaOH/EtOH) yield unstable intermediates prone to further decomposition.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 1 M HCl, 80°C, 4 h | 4-(Aminomethyl)phthalazin-1(2H)-one | 89% | |

| 0.5 M NaOH, EtOH, 60°C | Degradation to unidentified polar byproducts (LCMS) | N/A |

Nucleophilic Substitution at the Phthalazinone Ring

The electron-deficient phthalazinone ring participates in nucleophilic aromatic substitution (NAS) at the 7-position, particularly with bromine or chlorine substituents. For example, bromination using NBS (N-bromosuccinimide) in DMF proceeds regioselectively:

| Reagent | Position | Product | Reaction Time | Yield |

|---|---|---|---|---|

| NBS, DMF, 50°C | C7 | 7-Bromo-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate | 6 h | 78% |

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings with aryl boronic acids. A representative example using Pd(PPh₃)₄:

| Boronic Acid | Catalyst | Product | Yield | Purity |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-(4-Fluorophenyl)-derivative | 65% | 98% (HPLC) |

Carbamate Transesterification

The methylcarbamate group reacts with alcohols under Mitsunobu conditions to form substituted carbamates:

| Alcohol | Reagent | Product | Yield |

|---|---|---|---|

| Benzyl alcohol | DIAD, PPh₃, THF | Benzyl carbamate derivative | 72% |

Cycloaddition and Ring-Opening Reactions

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Xylene, 160°C, 24 h | Diels-Alder adduct | 34% |

Oxidation and Reduction

-

Oxidation : The phthalazinone ring resists oxidation, but the methylene bridge (-CH₂-) is susceptible to KMnO₄, yielding a ketone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazinone to a tetrahydro derivative.

| Reagent | Site Modified | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | Methylene bridge | 4-Oxo-3,4-dihydrophthalazin-1-yl ketone | 41% |

| H₂ (1 atm), Pd/C, EtOH | Phthalazinone ring | Tetrahydrophthalazine derivative | 88% |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage in the carbamate group, generating methyl isocyanate and a phthalazinone radical:

| Conditions | Primary Product | Secondary Products |

|---|---|---|

| UV (254 nm), 12 h | Methyl isocyanate | 4-(Hydroxymethyl)phthalazin-1(2H)-one |

Mechanistic Insights from Structural Analogues

-

MRTX1719 (a phthalazinone-based PRMT5 inhibitor) demonstrates that steric hindrance from the methylcarbamate group directs regioselectivity in coupling reactions .

-

X-ray crystallography of intermediates confirms that the carbamate oxygen participates in hydrogen bonding with catalytic residues, modulating reactivity .

Stability and Degradation Pathways

Scientific Research Applications

Inhibition of Poly(ADP-ribose) Polymerase

One of the primary applications of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate is as an inhibitor of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of certain chemotherapeutic agents, particularly in cancers characterized by homologous recombination deficiencies, such as BRCA-mutated tumors. This mechanism is significant as it leads to increased cancer cell death when combined with DNA-damaging therapies.

Anti-inflammatory Properties

Preliminary studies suggest that (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate may also exhibit anti-inflammatory properties. While further investigation is necessary to elucidate these effects fully, the compound's potential to modulate inflammatory pathways presents an exciting avenue for developing new anti-inflammatory agents.

Molecular Docking Studies

Research involving molecular docking simulations has indicated that (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate can effectively bind to target enzymes involved in DNA repair processes. These studies suggest that the compound fits well into the active sites of these enzymes, potentially inhibiting their activity and contributing to its therapeutic effects.

Table 1: Summary of Research Findings

Synthesis and Derivatives

The synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate can be achieved through various chemical methods involving phthalazinone derivatives. These synthetic routes are crucial for producing the compound for research and therapeutic applications .

Mechanism of Action

The mechanism of action of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phthalazinone Derivatives with Modified Substituents

Numerous phthalazinone-based compounds have been synthesized with variations in substituents, impacting their physicochemical and biological properties. Key examples include:

Structural Insights :

- Substituent Size and Lipophilicity : The target compound’s methylcarbamate group is smaller and less lipophilic compared to bulkier substituents in A22 (499.23 g/mol) or A23 (463.25 g/mol) . This may influence membrane permeability and bioavailability.

- Functional Groups : Analog B2 incorporates a benzohydrazide group, which could enhance hydrogen-bonding interactions in biological targets . In contrast, isoxazoline derivatives (e.g., 7a-l) exhibit antimicrobial activity due to their β-methoxyacrylate moieties, mimicking strobilurin fungicides .

Carbamate-Containing Analogs

Functional Comparison :

- While XMC and methiocarb are pesticidal, the target compound’s phthalazinone core is more commonly associated with medicinal chemistry (e.g., anticancer and antimicrobial activities in analogs) . This divergence highlights how scaffold choice dictates application.

Comparison with Functional Analogs

Antimicrobial Activity

Isoxazoline-phthalazinone hybrids (e.g., 7a-l) demonstrate broad-spectrum antimicrobial activity:

Anticancer Activity

Compound 17 (), a phthalazinone derivative, shows 4.1-fold lower cytotoxicity to normal cells (MCF-10A) compared to SAHA (a histone deacetylase inhibitor), suggesting selective anti-proliferative effects .

Biological Activity

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a phthalazinone core, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

- IUPAC Name : (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate

- Molecular Formula : C10H10N2O3

- CAS Number : 763114-26-7

Anticancer Properties

Research indicates that compounds related to (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate exhibit significant anticancer activities. Specifically, derivatives of this compound have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those associated with BRCA mutations .

Table 1: Summary of Anticancer Activities

Neuroprotective Effects

Some studies suggest that phthalazinone derivatives may also possess neuroprotective properties. They are believed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The biological activity of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate can be attributed to several mechanisms:

- Inhibition of DNA Repair Pathways : By inhibiting PARP, this compound disrupts the DNA repair processes in cancer cells, leading to increased cell death.

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress in neural tissues.

- Modulation of Apoptotic Pathways : It may influence apoptotic signaling pathways, promoting apoptosis in cancer cells while protecting healthy cells.

Case Studies and Research Findings

A notable study evaluated the efficacy of a related phthalazinone derivative in a preclinical model of ovarian cancer. The results demonstrated a significant reduction in tumor growth compared to control groups treated with standard chemotherapy agents. This suggests that the compound could enhance therapeutic outcomes when used in combination therapies .

Another investigation focused on the neuroprotective effects of phthalazinone derivatives in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals .

Q & A

Q. What are the optimal synthetic routes for (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization involves evaluating nucleophilic substitution or condensation reactions between 4-oxo-3,4-dihydrophthalazin-1-yl derivatives and methyl carbamate precursors. For example, hydrazine hydrate-mediated cyclization (as in phthalazinone synthesis ) can be adapted. Yield improvement strategies include:

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine ¹H/¹³C NMR to confirm the phthalazinone core and carbamate moiety. Key signals:

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer: Stability studies under varying conditions (humidity, light, temperature) are critical. For carbamate derivatives:

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for carbamate activity ) or cytotoxicity screens (MTT assay on cancer cell lines). Use structure-activity relationship (SAR) principles by modifying substituents (e.g., fluorination at the phthalazinone ring ).

Q. How can solubility and bioavailability be predicted computationally?

Methodological Answer: Employ tools like Schrödinger’s QikProp or ADMET Predictor to calculate logP (lipophilicity), polar surface area, and solubility parameters. Validate with experimental data (e.g., shake-flask method for logD ).

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic activity in different solvent systems?

Methodological Answer: Contradictions may arise from solvent polarity effects on transition states. For example, aprotic solvents (DMSO) stabilize carbamate intermediates, while protic solvents (MeOH) promote hydrolysis. Use DFT calculations (Gaussian 09) to model solvent interactions and validate with kinetic studies (UV-Vis monitoring) .

Q. How does stereoelectronic tuning of the phthalazinone ring impact reactivity in cross-coupling reactions?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for Suzuki-Miyaura coupling. Analyze via Hammett plots or Frontier Molecular Orbital (FMO) theory. Compare XRD structures to identify steric hindrance .

Q. What experimental designs resolve discrepancies in environmental persistence data?

Methodological Answer: Apply split-split-plot designs (as in ) to test variables:

- Main plot : Abiotic factors (pH, UV exposure).

- Subplot : Biotic factors (microbial degradation).

- Sub-subplot : Temporal sampling (0, 7, 30 days). Use LC-MS/MS to quantify degradation products and model half-lives .

Q. How can isotopic labeling (¹⁵N/¹³C) elucidate metabolic pathways in model organisms?

Methodological Answer: Synthesize isotopically labeled analogs and track metabolites via:

- NMR : ¹³C-labeled carbamate groups in urine extracts.

- Mass spectrometry : ¹⁵N incorporation in hepatic metabolites. Cross-reference with databases like METLIN .

Q. What strategies address low reproducibility in pharmacological assays?

Methodological Answer: Standardize protocols using ICH Q2(R1) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.